Product packaging for Dimethyl 2-oxosuccinate(Cat. No.:CAS No. 25007-54-9)

Dimethyl 2-oxosuccinate

Cat. No.: B1618455
CAS No.: 25007-54-9
M. Wt: 160.12 g/mol
InChI Key: ZOKLUHBZBGHBAB-UHFFFAOYSA-N
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Description

Significance and Research Context of Dimethyl 2-Oxosuccinate

This compound, with the chemical formula C₆H₈O₅, serves as a crucial intermediate in the synthesis of complex organic molecules. smolecule.com Its reactivity allows for a multitude of chemical transformations, including oxidation, reduction, and substitution reactions. smolecule.com This has made it an indispensable tool for chemists in both academic and industrial settings.

The compound's significance extends to various fields of study. In medicinal chemistry, it is a precursor for synthesizing pharmaceutical compounds and their derivatives, which are explored for potential bioactive properties. smolecule.comsmolecule.com For instance, derivatives of similar oxosuccinates have been investigated for their potential as anticancer and antiviral agents. smolecule.com In the field of materials science, related compounds are utilized in the synthesis of functional polyesters. smolecule.com Furthermore, in biological research, this compound is employed to study metabolic pathways and enzyme-catalyzed reactions. smolecule.com

The unique combination of a keto group and two ester functionalities imparts a distinct reactivity profile to this compound, setting it apart from structurally similar compounds like dimethyl malonate and dimethyl succinate (B1194679). This versatility underpins its broad utility in synthetic organic chemistry.

Historical Perspective of this compound Research

While early reports on related 2-oxosuccinate esters date back to the early 20th century, detailed characterization and exploration of their synthetic potential have evolved significantly over time. mdpi.com Historically, the synthesis of such compounds often involved Claisen condensation reactions. mdpi.com For example, the synthesis of diethyl 2-cyano-3-oxosuccinate was first reported in 1901. mdpi.com

Over the decades, synthetic methodologies have advanced, leading to more efficient and scalable preparation methods for this compound and its analogs. One of the established methods for preparing this compound involves the ozonolysis of dimethyl maleate (B1232345) or fumarate (B1241708). Another common synthetic route is the reaction of dimethyl oxalate (B1200264) with a strong base like lithium diisopropylamide. smolecule.com These developments have been crucial in making this compound more accessible for research purposes.

The study of the fundamental properties of 2-oxosuccinates, such as their keto-enol tautomerism, has also been a subject of historical and ongoing research. mdpi.com Spectroscopic techniques like NMR have been instrumental in understanding the equilibrium between the keto and enol forms in solution. mdpi.com

Current Research Trends and Future Directions for this compound

Current research involving this compound and its derivatives continues to expand into new and exciting areas. A significant trend is its use as a versatile building block in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.net The development of novel catalytic systems for reactions involving 2-oxosuccinates is another active area of investigation, aiming for more efficient and selective transformations. mdpi.com

Researchers are also exploring the application of this compound derivatives in the development of allosteric modulators for chemokine receptors, which could have therapeutic implications for inflammatory diseases and HIV. nih.gov Furthermore, the synthesis of novel polycyclic systems based on the condensation of 2-oxosuccinates with other molecules is being investigated for applications in materials science, particularly in the field of organic semiconductors. researchgate.net

Future research is likely to focus on the development of stereoselective reactions involving this compound to produce chiral molecules with specific biological activities. The exploration of its role in asymmetric catalysis and the synthesis of complex natural products are also promising future directions. As our understanding of its reactivity deepens, this compound is poised to remain a valuable tool for innovation across various scientific disciplines.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number25007-54-9
Molecular FormulaC₆H₈O₅
Molecular Weight160.12 g/mol
AppearanceSolid
IUPAC NameThis compound
InChI KeyZOKLUHBZBGHBAB-UHFFFAOYSA-N

Source: sigmaaldrich.com

Table 2: Common Reactions of this compound

Reaction TypeReagentsMajor Products
OxidationPotassium permanganate (B83412), Chromium trioxideOxidized derivatives
ReductionSodium borohydride (B1222165), Lithium aluminum hydrideDimethyl 2-hydroxysuccinate
SubstitutionAmines, AlcoholsSubstituted esters or amides

Source: smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O5 B1618455 Dimethyl 2-oxosuccinate CAS No. 25007-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-oxobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKLUHBZBGHBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282271
Record name Dimethyl 2-oxosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25007-54-9
Record name NSC25306
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2-oxosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyl 2 Oxosuccinate

Established Synthetic Routes for Dimethyl 2-Oxosuccinate

The traditional methods for synthesizing this compound are characterized by their reliability and well-documented procedures. These routes form the foundation of its laboratory-scale and potential industrial production.

One of the most prominent and effective methods for preparing this compound is through the ozonolysis of either dimethyl maleate (B1232345) or dimethyl fumarate (B1241708). This oxidative cleavage reaction breaks the carbon-carbon double bond of the starting alkene to form the desired keto and ester functionalities. The general preference for this method stems from its mild and neutral reaction conditions, which are particularly advantageous for synthesizing acid- or base-sensitive oxo esters. ucla.edu

The ozonolysis reaction is typically carried out in an inert solvent, with dichloromethane (B109758) being a common choice, at very low temperatures, classically around -78 °C. Ozone gas is bubbled through the solution until the starting material is consumed. An unstable ozonide intermediate is formed during this process.

Following the initial ozonolysis, a reductive workup is necessary to convert the ozonide into the final product. Dimethyl sulfide (B99878) (DMS) is a frequently used reducing agent for this step. After the addition of DMS, the reaction mixture is typically allowed to warm to room temperature and stirred overnight to ensure complete reduction. Alternative workup procedures may involve catalytic hydrogenation, for instance using a platinum catalyst, which can also efficiently reduce the intermediate to yield the desired product. thieme-connect.degoogle.com Optimization of the process involves careful monitoring of the ozone flow and ensuring the complete reduction of the potentially hazardous ozonide intermediate.

ParameterConditions
Starting Material Dimethyl Maleate or Dimethyl Fumarate
Solvent Dichloromethane or Methanol (B129727) google.com
Temperature -78 °C to -25 °C google.com
Reagents 1. Ozone (O₃) 2. Reductive Agent (e.g., Dimethyl Sulfide, H₂/Pt) thieme-connect.de
Workup Removal of solvent and excess reducing agent by distillation.

The ozonolysis of dimethyl maleate or fumarate provides moderate to good yields of this compound. Reported yields typically range from 47% to 59%. ucla.edu Specifically, ozonolysis of dimethyl maleate can yield the product in a range of 48.8-53.5%, while starting from dimethyl fumarate results in a slightly lower yield of around 47%. ucla.edu

Purification of the final product is generally achieved through fractional distillation under reduced pressure. This is a critical step to remove the solvent, byproducts such as dimethyl sulfoxide (B87167) (if DMS is used), and any unreacted starting materials. ucla.edu The neutrality of the ozonolysis conditions helps in minimizing side product formation that might occur in acidic or basic environments.

Starting MaterialYield (%)Reference
Dimethyl Maleate48 - 54 ucla.edu
Dimethyl Fumarate~47 ucla.edu
Diethyl Fumarate59 ucla.edu

This compound can be synthesized by the direct esterification of 2-oxosuccinic acid (oxaloacetic acid) or its derivatives with methanol. This method follows the classical Fischer esterification mechanism, where the carboxylic acid functions are converted to methyl esters in the presence of an acid catalyst. While specific procedures for the direct synthesis from 2-oxosuccinic acid are part of general esterification knowledge, related methods often involve refluxing with methanol. For example, a process may involve heating a derivative with methanol under reflux for an extended period, such as 16 hours, to achieve the desired ester. The selection of the solvent and the duration of the reaction are important factors for optimizing the yield.

The Claisen condensation represents a powerful carbon-carbon bond-forming reaction for the synthesis of β-keto esters. wikipedia.org While not always the most direct route to this compound itself, mixed Claisen condensations are a key strategy for producing the oxosuccinate backbone. libretexts.org This approach typically involves the reaction between two different esters in the presence of a strong base. wikipedia.org

For the synthesis of the oxosuccinate structure, a common strategy is to use an oxalate (B1200264) ester, such as dimethyl oxalate, as the electrophilic acceptor because it lacks α-hydrogens and cannot self-condense. libretexts.org This is reacted with an enolizable ester that can act as the nucleophilic donor. For instance, reacting dimethyl oxalate with the enolate of dimethyl succinate (B1194679) would, in principle, yield the desired product. One reported method involves reacting dimethyl oxalate with a suitable nucleophile generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures. smolecule.com This approach provides a controlled way to form the β-keto ester linkage central to the this compound structure. smolecule.com

Ozonolysis of Dimethyl Maleate or Fumarate

Novel and Emerging Synthetic Strategies for this compound

While established methods are robust, the field of organic synthesis continuously seeks more efficient, selective, and environmentally benign methodologies. Several modern synthetic strategies, though not all yet specifically applied to this compound, represent the forefront of α-keto ester synthesis and could be considered emerging routes for its preparation.

Novel approaches to α-keto esters include metal-free oxidative esterification of ketones using reagents like potassium xanthates. nih.gov Another innovative strategy involves the sp³ C-H oxidation of nitromethyl aryl ketones, promoted by recyclable reagents such as ion-supported (diacetoxyiodo)benzene, which offers mild conditions and short reaction times. thieme-connect.comorganic-chemistry.org Furthermore, catalytic methods like the palladium- or cobalt-catalyzed carbonylation of halides are being developed for the selective formation of α-keto acid esters. mdpi.com

In the realm of biocatalysis, enzymatic reactions offer high selectivity and mild conditions. While direct enzymatic synthesis of this compound is not widely documented, related research shows the potential of this approach. For example, enzymes have been used for the asymmetric reduction of similar substrates like dimethyl 2-methyl-3-oxosuccinate. tandfonline.com The use of enzymes like succinate dehydrogenase, which interact with this compound, also points to the potential for developing enzymatic synthetic pathways. smolecule.com These emerging strategies highlight a shift towards more sustainable and atom-economical methods in chemical synthesis.

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes and microorganisms to perform specific chemical transformations, often under mild conditions. In the context of this compound and its derivatives, these approaches are primarily focused on stereoselective reductions of the keto group.

Research has demonstrated the utility of whole-cell systems for these transformations. For instance, the β-keto diester, dimethyl 2-methyl-3-oxosuccinate, undergoes microbiological asymmetric reduction when exposed to fermenting baker's yeast (Saccharomyces cerevisiae) or Candida albicans. researchgate.netresearchgate.netresearchgate.net This biocatalytic process yields a mixture of the (2R, 3R)-isomer and the (2S, 3R)-isomer of the corresponding methyl 2-methylmalates. researchgate.netresearchgate.net While the optical purity of the (2R, 3R)-isomer produced by Candida albicans can be reasonably high at 95% enantiomeric excess (e.e.), the optical yields for other products in this specific reaction were reported to be lower. researchgate.netresearchgate.net

Further studies have isolated and characterized specific enzymes responsible for these reactions. An enzyme from Saccharomyces fermentati, identified as Diethyl 2-methyl-3-oxosuccinate reductase, has been purified and studied. tandfonline.com This NADPH-dependent enzyme demonstrated the ability to reduce the keto group of diethyl 2-methyl-3-oxosuccinate. tandfonline.com Notably, it also showed slight activity towards Dimethyl 2-methyl-3-oxosuccinate, indicating its potential, albeit limited, applicability for the direct biocatalytic conversion of the target compound. tandfonline.com The substrate specificity of this enzyme is quite narrow, as it did not effectively reduce other tested synthetic substrates like benzyl (B1604629) 2-methyl-3-oxobutyrate or ethyl 2-chloro-3-oxobutyrate. tandfonline.com

Asymmetric Synthesis and Enantioselective Methods

Asymmetric synthesis aims to produce specific stereoisomers of a chiral molecule, a critical consideration in many chemical applications. The biocatalytic reductions of 2-oxosuccinates are prime examples of enantioselective methods, yielding optically active malic acid esters which are valuable chiral building blocks. core.ac.uk

The chiral reduction of various 2-oxosuccinic acid esters using fermenting baker's yeast (Saccharomyces cerevisiae) has been shown to produce (S)-(-)-malic acid esters with high enantioselectivity. core.ac.uk The effectiveness of this asymmetric reduction is influenced by the nature of the ester group. For example, the reduction of diethyl 2-oxosuccinate resulted in (S)-(-)-diethyl malate (B86768) with an excellent optical purity of 97-100% e.e. core.ac.uk However, the enantiomeric purity of the products decreased when using esters with bulkier groups like n-butyl, t-butyl, or benzyl. core.ac.uk

Detailed findings from these asymmetric reductions are summarized below. core.ac.uk

Table 1: Asymmetric Reduction of 2-Oxosuccinic Acid Esters with Baker's Yeast

Starting Ester (Substrate) R Group R' Group Product Isolated Yield (%) Enantiomeric Excess (ee, %)
Diethyl 2-oxosuccinate C₂H₅ C₂H₅ (S)-(-)-diethyl malate 54 97-100
1-Methyl 4-butyl 2-oxosuccinate CH₃ n-C₄H₉ (S)-(-)-1-methyl 4-butyl malate 34 93
1-Methyl 4-tert-butyl 2-oxosuccinate CH₃ t-C₄H₉ (S)-(-)-1-methyl 4-tert-butyl malate 40 85
1-Methyl 4-benzyl 2-oxosuccinate CH₃ CH₂C₆H₅ (S)-(-)-1-methyl 4-benzyl malate 45 88

Similarly, the microbiological asymmetric reduction of Dimethyl 2-methyl-3-oxo succinate using Saccharomyces cerevisiae yields the syn-(2R,3R) and anti-(2S,3R) products with 65% e.e. and 20% e.e., respectively. jst.go.jp These examples underscore the power of biocatalysis in achieving high levels of enantioselectivity in the synthesis of chiral molecules from oxosuccinate precursors.

Multi-component Reaction Protocols

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial parts of each starting material. clockss.orgtcichemicals.com this compound and its analogs can serve as key building blocks in such reactions.

One notable example is a Biginelli-like reaction protocol. Research has shown that diethyl oxosuccinate (a close analog of this compound) can react with 5-aminotetrazole (B145819) and various benzaldehydes in acetic acid. clockss.org This three-component condensation yields diethyl 7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5,6-dicarboxylates. clockss.org The structure of these complex heterocyclic products has been confirmed through methods including X-Ray crystallography. clockss.org This reaction demonstrates the utility of 2-oxosuccinates as the 1,3-dicarbonyl component in the synthesis of dihydropyrimidine-type structures, which are of significant interest in medicinal chemistry. researchgate.net

The general applicability of 2-oxosuccinic acid derivatives in such condensations with aldehydes and urea (B33335) (or urea equivalents like 5-aminotetrazole) highlights a versatile route for generating molecular diversity from a common precursor. researchgate.net

Catalytic Synthesis Routes

Beyond biocatalysis, several other catalytic methods are employed for the synthesis of this compound and its derivatives. These routes include classic condensation reactions and catalytic oxidations.

A primary method for synthesizing the 2-oxosuccinate core structure is the Claisen condensation. core.ac.ukmdpi.com For example, 1-methyl 4-butyl 2-oxosuccinate can be prepared by reacting butyl acetate (B1210297) with dimethyl oxalate. core.ac.uk The reaction proceeds by first forming a lithium enolate from butyl acetate using lithium diisopropylamide (LDA) at low temperatures, which then reacts with dimethyl oxalate. core.ac.uk This approach is a foundational method for creating the carbon skeleton of 2-oxosuccinates.

Another important catalytic route involves the oxidation of a precursor alcohol. The synthesis of Dimethyl 2-methyl-3-oxosuccinate has been achieved through the catalytic oxidation of dimethyl 2-methyl-3-hydroxy-succinate. escholarship.org This transformation uses a catalytic amount of Ruthenium(IV) oxide (RuO₂) in the presence of sodium periodate (B1199274) (NaIO₄) as a co-oxidant. escholarship.org The reaction is performed in a solvent mixture of carbon tetrachloride, acetonitrile, and water. escholarship.org This method provides a specific example of a transition metal-catalyzed route to an oxosuccinate derivative.

Chemical Transformations and Reactivity of Dimethyl 2 Oxosuccinate

Fundamental Reaction Pathways

The reactivity of Dimethyl 2-oxosuccinate is primarily governed by its α-keto-ester moiety. This arrangement allows for reactions at the ketone carbonyl, the ester carbonyls, and the α-carbon. The fundamental reaction pathways include oxidation, reduction, and nucleophilic substitution at the ester groups.

The oxidation of α-keto esters such as this compound can proceed via cleavage of the carbon-carbon bond adjacent to the ketone. While the ketone functional group is already in a relatively high oxidation state, further oxidation under specific conditions can lead to molecular fragmentation.

Research into the aerobic oxidation of ketones has shown that, in the presence of catalysts like copper, a C(CO)-C(alkyl) bond can be selectively cleaved to form esters. nih.govacs.org This type of oxidative cleavage is typically achieved using air or molecular oxygen. acs.org For this compound, this would involve the cleavage of the bond between the C2 ketone and the C3 methylene (B1212753) group. The reaction mechanism can involve radical pathways, potentially initiated by the formation of a hydroperoxide intermediate at the α-carbon. researchgate.net

ReactantReagents/CatalystPotential ProductsReaction Type
This compoundO₂, Copper CatalystDimethyl oxalate (B1200264), other cleavage productsOxidative C-C bond cleavage

The ketone group of this compound is readily susceptible to reduction to form a secondary alcohol, yielding Dimethyl 2-hydroxysuccinate, which is also known as Dimethyl malate (B86768). bldpharm.comchemsrc.com This transformation is a common and predictable reaction for α-keto esters.

The reduction can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which act as sources of hydride ions. Catalytic hydrogenation, employing hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is also an effective method for reducing the keto group. Furthermore, biocatalysis using microorganisms like Saccharomyces cerevisiae has been shown to asymmetrically reduce related oxosuccinate derivatives, highlighting the potential for stereoselective synthesis of chiral hydroxy compounds.

ReactantReagents/CatalystProductReaction Type
This compoundNaBH₄ or H₂/PdDimethyl 2-hydroxysuccinate (Dimethyl malate)Ketone Reduction

The two methyl ester groups in this compound are electrophilic sites that can undergo nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group (-OCH₃).

Hydrolysis of the ester groups occurs under either acidic or basic conditions. In this reaction, water acts as the nucleophile. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. Base-catalyzed hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Complete hydrolysis of both ester groups in this compound yields 2-Oxosuccinic acid (also known as oxaloacetic acid) and two equivalents of methanol (B129727). Studies on the enzymatic hydrolysis of the related compound, dimethyl succinate (B1194679), confirm that diesters can be readily converted to their corresponding dicarboxylic acids. nih.gov

ReactantReagents/CatalystProductReaction Type
This compoundH₂O, H⁺ or OH⁻2-Oxosuccinic acid, MethanolHydrolysis (Saponification)

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This compound can be converted to other dialkyl esters by reacting it with a different alcohol in the presence of an acid or base catalyst.

For instance, reacting this compound with an excess of ethanol (B145695) and a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of Diethyl 2-oxosuccinate and methanol. This reaction is typically reversible and is driven to completion by using the new alcohol as a solvent to shift the equilibrium. Similar transesterification reactions are well-documented for other dimethyl esters like dimethyl carbonate and dimethyl oxalate. researchgate.netnih.govresearchgate.net

ReactantReagents/CatalystProductsReaction Type
This compoundEthanol, H⁺ or EtO⁻Diethyl 2-oxosuccinate, MethanolTransesterification

The reaction with alcohols falls under the category of transesterification as described above. When reacted with amines, the ester groups of this compound can undergo aminolysis or amidation. In this reaction, an amine acts as the nucleophile, attacking the ester carbonyl and displacing the methoxy group to form an amide and methanol.

Depending on the stoichiometry, reaction with a primary amine (R-NH₂) could yield a mono-amide, a di-amide, or potentially engage in more complex reactions involving the ketone. For example, the reaction of this compound with 1H-pyrazol-3-amine in refluxing methanol has been reported to yield heterocyclic products, demonstrating the compound's utility as a building block in complex syntheses.

ReactantNucleophilePotential ProductReaction Type
This compoundAmine (e.g., R-NH₂)N,N'-dialkyl-2-oxosuccinamide, MethanolAmidation (Aminolysis)

Reactivity of the Keto Group

The presence of a ketone functional group at the C2 position is central to the chemical persona of this compound. This group, situated between two ester functionalities, experiences their electron-withdrawing effects, which enhances the electrophilic character of the carbonyl carbon, making it a prime target for a variety of chemical transformations.

The keto group of this compound is susceptible to both reduction and oxidation reactions, which are fundamental transformations in organic synthesis.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding Dimethyl 2-hydroxysuccinate. This transformation can be achieved using various reducing agents. Of particular note is the use of biocatalysts for enantioselective reductions. For instance, in related compounds like Dimethyl 2-methyl-3-oxosuccinate, microbiological asymmetric reduction using baker's yeast (Saccharomyces cerevisiae) has been shown to produce specific stereoisomers of the corresponding alcohol. This highlights the potential for achieving high levels of stereocontrol in the reduction of the this compound keto group, which is critical in the synthesis of chiral molecules.

Oxidation: While the keto group itself is at a relatively high oxidation state, the molecule can be formed via the oxidation of its corresponding precursor alcohol, Dimethyl 2-hydroxysuccinate. Studies on analogous compounds, such as the synthesis of Dimethyl 2-methyl-3-oxosuccinate, have been achieved through the catalytic oxidation of dimethyl 2-methyl-3-hydroxy-succinate. This type of reaction often employs transition metal catalysts.

Table 1: Representative Redox Reactions Involving the Oxosuccinate Core
Reaction TypeSubstrate/ProductTypical Reagents/CatalystsProductSignificance
ReductionThis compoundNaBH₄, LiAlH₄, Saccharomyces cerevisiaeDimethyl 2-hydroxysuccinateFormation of chiral building blocks
OxidationDimethyl 2-hydroxysuccinateRuO₂, NaIO₄This compoundSynthesis of the target compound

The electron-deficient nature of the keto-carbonyl carbon makes it a strong electrophile, readily undergoing attack by nucleophiles. This is a cornerstone of the reactivity of this compound.

Nucleophilic Addition: The primary reaction at the keto group is nucleophilic addition. A wide range of nucleophiles, including organometallic reagents, enolates, amines, and hydrides, can attack the carbonyl carbon. This addition breaks the C=O pi bond, leading to the formation of a tetrahedral intermediate. Subsequent protonation yields an alcohol derivative. The reactivity of the carbonyl carbon is influenced by the steric and electronic effects of the adjacent ester groups. Comparative studies with analogs like diethyl 2-oxosuccinate indicate that the smaller methyl groups in this compound result in less steric hindrance, potentially leading to faster rates of nucleophilic addition compared to bulkier ester analogs.

Electrophilic Interactions: While the primary interaction involves the electrophilic carbonyl carbon, the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base. In the presence of a Brønsted or Lewis acid, the carbonyl oxygen can be protonated or coordinated to the acid. This interaction enhances the electrophilicity of the carbonyl carbon, activating the keto group toward attack by even weak nucleophiles.

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

The study of reaction kinetics provides quantitative insight into reaction rates and the factors that influence them. For reactions involving this compound, such as hydrolysis or nucleophilic addition, the rate law would describe the mathematical relationship between the reaction rate and the concentration of the reactants.

For a typical ester hydrolysis reaction, the rate can be dependent on the concentration of the ester and the catalyst (e.g., acid or base). Kinetic studies on the hydrolysis of a related compound, dimethyl oxalate (DMO), have shown that the reaction proceeds in a series, with the formation of an intermediate (monomethyl oxalate) before complete hydrolysis to oxalic acid. researchgate.net The initial rate was found to be dominated by water, while in later stages, the product (oxalic acid) acts as an autocatalyst. researchgate.net A similar kinetic complexity could be anticipated for the hydrolysis of this compound, which has two distinct ester groups.

Furthermore, kinetic comparisons between this compound and its analogs have been noted. For instance, it has been observed that diethyl analogs exhibit slower reaction kinetics in Michael additions compared to the dimethyl derivatives, a difference attributed to the increased steric hindrance of the ethyl groups. A hypothetical rate law for a nucleophilic addition (Nu⁻) to this compound might take the form:

Rate = k[this compound][Nu⁻]

Where k is the rate constant. Detailed experimental studies would be required to determine the specific rate laws and rate constants for its various reactions.

Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at a molecular level. scientific.netgriffith.edu.auwhiterose.ac.uk A transition state analysis for a reaction of this compound would involve calculating the potential energy surface that connects reactants to products.

The key elements of such an analysis include:

Locating Stationary Points: Identifying the energy minima corresponding to reactants, intermediates, and products, as well as the saddle points corresponding to transition states.

Calculating Energy Barriers: The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical determinant of the reaction rate. DFT studies on the related oxaloacetic acid have been used to calculate the energy barriers for steps like enolization and condensation. researchgate.net

Visualizing Transition State Structures: These calculations provide the precise three-dimensional geometry of the molecule at the peak of the energy profile, revealing which bonds are breaking and which are forming. For example, in a nucleophilic attack on the keto group, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O pi bond.

Such computational studies provide a theoretical framework for understanding reaction selectivity and for predicting the feasibility of proposed reaction pathways. griffith.edu.au

Tetrahedral Intermediates: In nucleophilic addition reactions at the keto-carbonyl group, the initial attack of the nucleophile results in a tetrahedral alkoxide intermediate. rsc.org This species is characterized by an sp³-hybridized carbon that was formerly the sp²-hybridized carbonyl carbon. This intermediate is typically short-lived and will either be protonated to form a stable alcohol product or, if a suitable leaving group is present, collapse to regenerate a carbonyl group.

Enol and Enolate Intermediates: Similar to other keto-esters, this compound can form enol or enolate intermediates. In the presence of a base, a proton can be abstracted from the α-carbon (C3), creating a nucleophilic enolate. This enolate is a key intermediate in reactions such as Claisen condensations and alkylations at the α-position. libretexts.org Computational studies on oxaloacetic acid confirm that enol forms are viable intermediates in its condensation reactions. researchgate.net The stability and reactivity of these enolate intermediates are crucial in many synthetic applications of oxaloacetate esters.

Role of Intermediates in Reaction Pathways

Copper Carbenoids in Catalyzed Reactions

Copper-catalyzed reactions involving diazo compounds are a cornerstone of modern synthetic chemistry, proceeding through the formation of transient copper-carbene (or carbenoid) intermediates. These electrophilic species are highly reactive and can engage in a variety of transformations, including cyclopropanation, X-H insertion (where X = C, O, S, N, Si), and ylide formation.

While direct examples involving a diazo derivative of this compound are specialized, the general mechanism involves the reaction of a diazo compound with a copper catalyst, such as copper(I) or copper(II) complexes, to extrude dinitrogen gas and form the copper carbenoid. This intermediate is a powerful electrophile. If a diazo group were installed on the carbon adjacent to the carbonyls of this compound, the resulting copper carbenoid could undergo several key reactions:

Intramolecular Reactions: The carbenoid could potentially undergo intramolecular C-H insertion reactions if suitable C-H bonds are present within the molecule or in proximity.

Intermolecular Reactions: In the presence of an alkene, the copper carbenoid would be expected to undergo a cyclopropanation reaction, transferring the carbene moiety to the double bond to form a cyclopropane ring. This is a common and powerful method for constructing three-membered rings.

Ylide Formation: The carbenoid can react with heteroatoms, such as the oxygen of a carbonyl group, to form an ylide. This ylide can then undergo subsequent rearrangements or cycloadditions.

The reactivity of the copper carbenoid is highly tunable based on the ligands attached to the copper center, which can influence the selectivity and even induce asymmetry in the final products.

Azomethine Ylides and Enaminoketones

This compound serves as a highly effective partner in cycloaddition reactions with 1,3-dipoles, such as azomethine ylides. Azomethine ylides are transient species, often generated in situ, that readily undergo [3+2] cycloaddition reactions with electron-deficient alkenes or alkynes, known as dipolarophiles.

Due to the electron-withdrawing nature of its two ester groups and the ketone, the carbon-carbon double bond of an enol or enolate form of this compound is electron-deficient, making it an excellent dipolarophile. The reaction with an azomethine ylide leads to the formation of highly substituted pyrrolidines, which are important heterocyclic scaffolds in medicinal chemistry. The reaction is typically highly regioselective and stereoselective.

Enaminoketones, which contain both an amine and a ketone conjugated through a double bond, are versatile building blocks. While direct condensation with this compound is complex, enaminones can react with electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD), a close structural analog of the unsaturated form of this compound. This suggests that this compound could participate in similar addition or cycloaddition reactions with enaminoketones or their derivatives, leading to complex heterocyclic systems.

Advanced Reaction Chemistry and Cascade Processes

The structural features of this compound make it an ideal substrate for complex and cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

Condensation Reactions in Heterocycle Synthesis

The 1,4-dicarbonyl relationship (specifically, an α-keto-γ-ester relationship) within this compound is a classic structural motif for the synthesis of five- and six-membered heterocyclic rings through condensation reactions with dinucleophiles.

The synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia is known as the Paal-Knorr pyrrole (B145914) synthesis. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.netrgmcet.edu.inorganic-chemistry.org this compound is a suitable 1,4-dicarbonyl substrate for this reaction. The reaction proceeds by the initial formation of an imine or enamine at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring. nih.govrgmcet.edu.in Using various primary amines allows for the synthesis of a wide range of N-substituted pyrroles. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.netrgmcet.edu.inorganic-chemistry.org

Table 1: Examples of Paal-Knorr Pyrrole Synthesis with this compound Analogues

Amine Reactant Product Typical Conditions
Ammonia (NH₃) Dimethyl 2-methyl-5-oxo-1H-pyrrole-3,4-dicarboxylate analogue Acetic acid, heat
Aniline (B41778) (C₆H₅NH₂) Dimethyl 1-phenyl-pyrrole-dicarboxylate derivative Reflux in ethanol or acetic acid
Benzylamine (C₆H₅CH₂NH₂) Dimethyl 1-benzyl-pyrrole-dicarboxylate derivative Acetic acid, heat
Methylamine (CH₃NH₂) Dimethyl 1-methyl-pyrrole-dicarboxylate derivative Neutral or weakly acidic conditions

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. A standard synthetic route to pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govorganic-chemistry.orgliberty.edu this compound reacts with hydrazine (N₂H₄) to form a dihydropyridazine intermediate, which can then be oxidized to the corresponding aromatic pyridazinone derivative. The use of substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyridazinone derivatives.

Table 2: Synthesis of Pyridazine Derivatives from this compound

Hydrazine Reactant Intermediate Product Final Product (after oxidation/rearrangement)
Hydrazine (H₂N-NH₂) Dihydropyridazinone derivative Methyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
Phenylhydrazine (C₆H₅NH-NH₂) N-Phenyl dihydropyridazinone derivative Methyl 1-phenyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
Methylhydrazine (CH₃NH-NH₂) N-Methyl dihydropyridazinone derivative Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

Quinoxalines are bicyclic heterocycles formed by the fusion of a benzene ring and a pyrazine ring. They are commonly synthesized by the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with an α-dicarbonyl compound. nih.govnih.govsapub.orgresearchgate.netacgpubs.org this compound, being an α-ketoester, readily undergoes this reaction. The two amino groups of the o-phenylenediamine condense with the ketone and the adjacent ester carbonyl of this compound to form the pyrazine ring, resulting in a substituted quinoxalinone derivative. This reaction is often carried out in solvents like ethanol or acetic acid and can be catalyzed by acids. nih.govnih.gov The use of substituted o-phenylenediamines provides access to a wide variety of functionalized quinoxaline derivatives. sapub.org

Table 3: Synthesis of Quinoxaline Derivatives from this compound

1,2-Diamine Reactant Product Typical Conditions
o-Phenylenediamine Methyl 3-oxo-3,4-dihydroquinoxaline-2-acetate Ethanol or Acetic Acid, Reflux
4,5-Dimethyl-1,2-phenylenediamine Methyl (6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate Acetic Acid, Heat
4-Chloro-1,2-phenylenediamine Methyl (6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate Ethanol, Reflux
4-Nitro-1,2-phenylenediamine Methyl (6-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate Ethanol/Acid Catalyst, Heat
Pyrimidine-Containing Skeletons

The construction of pyrimidine rings is a cornerstone of heterocyclic synthesis, owing to the widespread presence of this motif in biologically significant molecules, including nucleic acids. bu.edu.eg A prevalent and highly effective strategy for synthesizing the pyrimidine nucleus involves the condensation of a three-carbon dielectrophilic component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine. bu.edu.eg

This compound serves as an ideal 1,3-dicarbonyl precursor in such reactions. Its chemical structure is well-suited for multicomponent reactions like the Biginelli reaction. In this acid-catalyzed cyclocondensation, this compound (a β-ketoester), an aldehyde, and urea (or thiourea) react in a single pot to form highly functionalized 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.

The general mechanism involves an initial acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. The enol form of this compound then acts as a nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization through the attack of the terminal amine on one of the ester carbonyl groups, followed by dehydration, yields the final dihydropyrimidine product. This reaction provides a straightforward and atom-economical route to complex pyrimidine derivatives. semanticscholar.org

Isoxazole and Pyrimidine Derivatives

The reactivity of this compound extends to the synthesis of other important five- and six-membered heterocyclic systems, including isoxazoles and pyrimidines.

Isoxazole Synthesis: Isoxazoles are commonly synthesized through the reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.comnih.gov this compound readily participates in this transformation. The reaction proceeds via the initial condensation of hydroxylamine with one of the carbonyl groups (the ketone) of this compound to form an oxime intermediate. This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the remaining carbonyl (ester) group. A final dehydration step then leads to the formation of the aromatic isoxazole ring. youtube.commdpi.com This method is a direct and efficient way to generate substituted isoxazoles, which are valuable scaffolds in medicinal chemistry. nih.govnih.gov

Pyrimidine Synthesis: As detailed in the preceding section (3.3.1.4), this compound is a key building block for pyrimidine synthesis. Its reaction with amidines, guanidines, or ureas provides direct access to the pyrimidine core structure, highlighting the compound's versatility in constructing diverse heterocyclic frameworks. bu.edu.eg

Allylic Substitution Reactions

The palladium-catalyzed Tsuji-Trost reaction is a powerful method for forming carbon-carbon bonds via the reaction of a nucleophile with an allylic substrate that has a suitable leaving group. wikipedia.orgnrochemistry.com The enolate of this compound is an effective "soft" carbon nucleophile for this transformation. pku.edu.cn

The catalytic cycle begins with the coordination of a palladium(0) complex to the double bond of the allylic substrate, followed by oxidative addition to form a cationic η³-π-allylpalladium(II) complex. wikipedia.orgnrochemistry.com In the presence of a base, this compound is deprotonated at the α-carbon to form a stabilized enolate. This enolate then attacks the π-allyl complex, typically at the less sterically hindered terminal carbon, to form a new carbon-carbon bond and regenerate the palladium(0) catalyst. organic-chemistry.orgnih.gov This reaction provides a highly efficient and stereocontrolled method for the allylic alkylation of this compound, yielding products with significant synthetic potential.

Intramolecular Cyclization Reactions

The multiple reactive sites within the this compound framework allow for its participation in intramolecular cyclization reactions, leading to the formation of various cyclic structures. These reactions are often triggered by converting one of the functional groups into a nucleophilic or electrophilic center that can react with another part of the molecule.

For instance, derivatives of this compound can be designed to undergo intramolecular cyclization. N-allylthiourea derivatives, for example, have been shown to undergo intramolecular heterocyclization to yield 1,3-thiazoline derivatives. researchgate.net While not a direct reaction of this compound itself, this illustrates the principle that its core structure can be elaborated and then induced to cyclize. Under basic conditions, the enolate of this compound could potentially attack one of its own ester carbonyls, although this would lead to a strained four-membered ring and is less common. More typically, the molecule is first modified through condensation or substitution reactions to introduce a tethered nucleophile, which then cyclizes onto the oxosuccinate backbone to form five- or six-membered rings. rsc.org

Comparative Reactivity with Analogous Compounds

The unique reactivity of this compound is best understood by comparing it with structurally similar compounds. The presence and arrangement of its functional groups—a ketone and two esters—dictate its chemical behavior, distinguishing it from related diesters and dicarbonyl compounds.

The comparison between this compound and Dimethyl Malonate highlights a fundamental difference in their primary chemical roles in synthesis. Dimethyl Malonate is principally a precursor to a potent nucleophile, whereas this compound is primarily utilized as an electrophile.

Dimethyl Malonate's structure features a methylene group flanked by two ester carbonyls. This configuration significantly increases the acidity of the α-hydrogens. masterorganicchemistry.com Upon treatment with a base, it readily forms a resonance-stabilized enolate. This enolate is a soft nucleophile, widely used in carbon-carbon bond-forming reactions such as the malonic ester synthesis for preparing carboxylic acids and in Michael additions. masterorganicchemistry.comnih.gov

In contrast, this compound contains an α-keto group, which renders the ketone carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. beilstein-journals.org This increased electrophilicity makes it a valuable substrate for a variety of addition reactions, including aldol additions and Mannich reactions. beilstein-journals.org While this compound also possesses α-hydrogens and can form enolates, its utility as an electrophile is its more dominant characteristic in synthetic chemistry.

FeatureDimethyl MalonateThis compound
Primary Reactive Siteα-Carbon (acidic protons)Keto-carbonyl Carbon (electrophilic)
Primary Chemical CharacterNucleophilic (as enolate)Electrophilic
Key Functional Group for ReactivityMethylene group between two estersα-Keto ester moiety
Typical ReactionsMalonic ester synthesis, Michael additions, Alkylations nih.govAldol additions, Mannich reactions, Grignard reactions beilstein-journals.org

Both Diethyl Oxalate and this compound function as electrophiles, but the nature and reactivity of their electrophilic centers differ. Diethyl Oxalate is composed of two adjacent ester functionalities and is a classic reagent in Claisen condensations, where it reacts with ketone or ester enolates to generate β-keto esters. researchgate.net Its reactivity is centered on the electrophilic carbonyl carbons of the two ester groups.

This compound, an α-keto ester, possesses both ester carbonyls and a ketone carbonyl. In general, the carbonyl carbon of a ketone is significantly more electrophilic than that of an ester. This is because the lone pair of electrons on the ester's alkoxy oxygen can donate electron density to the carbonyl carbon via resonance, thereby reducing its partial positive charge and electrophilicity. Ketones lack this resonance stabilization from an adjacent heteroatom. Consequently, the keto group in this compound is the more reactive site for nucleophilic attack compared to the ester carbonyls of Diethyl Oxalate. This makes this compound a more potent electrophile for reactions involving the addition of nucleophiles to a carbonyl group. beilstein-journals.org

FeatureDiethyl OxalateThis compound
Primary Electrophilic CenterEster Carbonyl CarbonsKeto-carbonyl Carbon
Relative ElectrophilicityModerately electrophilicHighly electrophilic
Influencing FactorResonance donation from ester oxygen atoms reduces electrophilicityLack of resonance donation to keto group enhances electrophilicity
Typical ReactionsClaisen condensation researchgate.netstackexchange.comNucleophilic addition to the keto group (e.g., Aldol, Grignard) beilstein-journals.org

The comparison between Diethyl 2-oxosuccinate and this compound isolates the effect of the ester's alkyl group (ethyl vs. methyl) on the molecule's reactivity. The differences, though subtle, arise from steric and electronic factors.

The ethyl groups in Diethyl 2-oxosuccinate are bulkier than the methyl groups of this compound. This increased steric hindrance can impede the approach of a nucleophile to the electrophilic carbonyl centers (both keto and ester), potentially leading to slower reaction rates for the diethyl analogue. unive.it Studies on analogous compounds like diethyl carbonate and dimethyl carbonate have shown that nucleophilic attack is remarkably slower for the diethyl ester due to the greater steric hindrance of the ethyl group. unive.it

Electronically, alkyl groups exhibit a positive inductive effect (+I), donating electron density to the atoms to which they are attached. The ethyl group is a slightly stronger electron donor than the methyl group. This enhanced electron donation in Diethyl 2-oxosuccinate can marginally reduce the electrophilicity of the carbonyl carbons compared to this compound, further contributing to a slight decrease in reactivity. Therefore, this compound is generally expected to be the more reactive of the two compounds.

FactorDiethyl 2-OxosuccinateThis compoundImpact on Reactivity
Alkyl GroupEthyl (-CH₂CH₃)Methyl (-CH₃)-
Steric EffectMore sterically hinderedLess sterically hinderedHigher steric bulk in the diethyl ester can slow the rate of nucleophilic attack. unive.it
Electronic Effect (+I)Slightly more electron-donatingSlightly less electron-donatingGreater inductive effect in the diethyl ester can slightly reduce the electrophilicity of carbonyl carbons.
Predicted Overall ReactivitySlightly less reactiveSlightly more reactive-

Derivatization of Dimethyl 2 Oxosuccinate

Synthesis of Functionalized Dimethyl 2-Oxosuccinate Derivatives

The synthesis of functionalized derivatives of this compound can be achieved through several key reaction pathways, targeting the active methylene (B1212753) carbon (C3 position). These methods include alkylation, halogenation, cyanation, and hydroxylation, which introduce alkyl/aryl, halogen, cyano, and hydroxyl groups, respectively.

The introduction of alkyl and aryl groups at the C3 position of the this compound backbone is a key transformation. One established method involves the oxidation of a precursor alcohol. For instance, Dimethyl 2-methyl-3-oxosuccinate has been synthesized through the catalytic oxidation of dimethyl 2-methyl-3-hydroxy-succinate. This reaction employs a catalytic amount of Ruthenium(IV) oxide (RuO₂) with sodium periodate (B1199274) (NaIO₄) as a co-oxidant in a solvent system of carbon tetrachloride, acetonitrile, and water.

Another versatile strategy for C-C bond formation is the Michael addition (also known as conjugate addition). While this compound itself is saturated, its unsaturated analogue, dimethyl acetylenedicarboxylate, serves as an excellent Michael acceptor. Organocuprate reagents (Gilman reagents), which are considered soft nucleophiles, can add to such activated alkynes in a 1,4-conjugate fashion to introduce alkyl or aryl groups. youtube.comyoutube.comwikipedia.org The resulting enolate can then be protonated to yield an unsaturated succinate (B1194679) derivative, which could potentially be converted to the target oxo-derivative.

Palladium-catalyzed reactions also offer a route to alkylated derivatives. For example, allyl β-keto esters can undergo palladium-catalyzed decarboxylation to generate palladium enolates, which then undergo reductive elimination to yield α-allyl ketones. nih.gov This methodology could be adapted to produce C3-allyl substituted this compound.

Table 1: Synthesis of Alkyl-Substituted this compound Derivatives
DerivativeMethodKey ReagentsReference
Dimethyl 2-methyl-3-oxosuccinateOxidation of precursor alcoholRuO₂ (cat.), NaIO₄
General C3-Alkyl/Aryl DerivativesMichael Addition (on precursor)Organocuprates (R₂CuLi) youtube.comyoutube.comwikipedia.org
C3-Allyl DerivativesPalladium-Catalyzed Decarboxylative AllylationPd(0) catalyst nih.gov

The α-halogenation of β-keto esters is a fundamental transformation in organic synthesis, yielding valuable synthetic intermediates. tandfonline.com The active methylene group in this compound is susceptible to electrophilic halogenation. N-Bromosuccinimide (NBS) is a commonly used and efficient reagent for the α-monobromination of β-keto esters. tandfonline.com

Several methods have been developed to facilitate this reaction under mild conditions. One approach utilizes NBS with a silica-supported sodium bicarbonate (NaHCO₃-SiO₂) catalyst, which achieves high selectivity for the monobrominated product at room temperature with short reaction times. tandfonline.com Another ecologically favorable method involves the solvent-free trituration of the β-keto ester directly with NBS at room temperature, providing the monobrominated derivative in high yield. rsc.org The work-up for this procedure is simple, requiring only water to remove the succinimide (B58015) byproduct. rsc.org These methods are generally applicable and represent efficient routes to compounds such as dimethyl 3-bromo-2-oxosuccinate.

Table 2: Synthesis of Halogenated this compound Derivatives
DerivativeMethodReagentConditionsReference
Dimethyl 3-bromo-2-oxosuccinateCatalytic BrominationNBSNaHCO₃-SiO₂ catalyst, Room Temp. tandfonline.com
Dimethyl 3-bromo-2-oxosuccinateSolvent-Free BrominationNBSTrituration, Room Temp. rsc.org

The synthesis of cyano-substituted oxosuccinates is typically achieved via the Claisen condensation. Although detailed specifically for the diethyl ester, the synthesis of diethyl 2-cyano-3-oxosuccinate provides a direct analogy for its dimethyl counterpart. researchgate.net The reaction involves the condensation of a cyanoacetate (B8463686) ester (e.g., ethyl cyanoacetate) with a dialkyl oxalate (B1200264) (e.g., diethyl oxalate) in the presence of a strong base like sodium ethoxide in ethanol (B145695). researchgate.net This method efficiently constructs the carbon skeleton, incorporating the cyano group at the C3 position. The resulting product, a β-keto-γ-cyano ester, is a versatile intermediate for the synthesis of various heterocyclic compounds. researchgate.net

Hydroxy derivatives of this compound are valuable chiral building blocks. Their synthesis can be approached by starting from hydroxylated precursors. For example, the synthesis of dimethyl 2-methyl-3-oxosuccinate from dimethyl 2-methyl-3-hydroxy-succinate indicates a viable route to access the corresponding hydroxy compound before oxidation. Another relevant synthesis is that of diethyl 3-bromo-2-hydroxysuccinate, which starts from 2,3-dihydroxysuccinic acid (tartaric acid). researchgate.net The process begins with a Fischer esterification, followed by selective transformation to introduce the halogen, demonstrating a strategy to build up functionalized hydroxysuccinates. researchgate.net While direct α-hydroxylation of the this compound enolate is plausible using reagents like MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), specific examples for this substrate are not widely documented.

Information regarding the direct synthesis of C3-methoxy derivatives is limited; however, related compounds such as α-methoxyimino-β-keto esters have been synthesized and studied, indicating the chemical compatibility of methoxy-type functionalities within such molecular frameworks. acs.org

Characterization of this compound Derivatives

The structural elucidation and characterization of this compound derivatives rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and stereochemistry of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for characterizing these derivatives. For β-keto esters, NMR spectra often reveal the presence of a keto-enol tautomeric equilibrium in solution. researchgate.net In the enol form, a characteristic signal for the enolic proton appears at a downfield chemical shift, and the vinylic carbon signals are observed in the ¹³C spectrum. For example, in diethyl 2-cyano-3-oxosuccinate, the equilibrium is strongly shifted to the enol form in solution. researchgate.net The chemical shifts of the methyl ester protons (typically around 3.7-3.9 ppm) and the methylene protons are key diagnostic signals. The relative configuration of α-substituted-β-hydroxy esters, obtained from the reduction of oxo-derivatives, can often be determined by detailed ¹H NMR analysis. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The most prominent absorption for these derivatives is the C=O stretching band. Saturated β-keto esters typically show two C=O absorption bands, one for the ketone and one for the ester. blogspot.com For example, a ketone C=O stretch appears near 1715 cm⁻¹ and an ester C=O stretch appears around 1735-1750 cm⁻¹. blogspot.compressbooks.pub In enolizable systems like diethyl 2-cyano-3-oxosuccinate, multiple strong C=O absorption bands can be observed (e.g., at 1742, 1667, and 1610 cm⁻¹), along with a C≡N stretch (around 2227 cm⁻¹) for cyano derivatives. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and electronic transitions. Simple ketones and esters exhibit weak n→π* transitions in the 270-300 nm region. masterorganicchemistry.com For β-keto esters that exist in the enol form, a π→π* transition associated with the conjugated enone system results in a strong absorption at a shorter wavelength (typically 240-280 nm), the exact position of which is sensitive to the solvent. masterorganicchemistry.comcdnsciencepub.com For instance, the UV spectrum of diethyl 2-cyano-3-oxosuccinate shows an absorption maximum at 282 nm, corresponding to the conjugated enol form. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of the derivatives. Electron ionization (EI) mass spectra of related compounds like dimethyl 2-alkylsuccinates show characteristic fragmentation patterns, including the loss of a methoxy (B1213986) group ([M-31]⁺) and other cleavages of the carbon skeleton. researchgate.net These patterns can help confirm the structure of new derivatives.

X-ray Diffraction: Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state. For diethyl 2-cyano-3-oxosuccinate, X-ray analysis revealed that it exists exclusively in the enol form in the crystal, forming hydrogen-bonded dimers. researchgate.net This technique is the definitive method for establishing the precise bond lengths, bond angles, and stereochemistry of crystalline derivatives.

Table 3: Spectroscopic Data for Diethyl 2-cyano-3-oxosuccinate (Analogue)
TechniqueObserved FeatureValue / PositionReference
UV-Visλmax282 nm researchgate.net
IR (cm⁻¹)C≡N stretch2227 researchgate.net
C=O stretches1742
1667, 1610
X-ray DiffractionSolid-state structureExists as enol form in H-bonded dimers researchgate.net

Chromatographic Separation and Purity Assessment

Following the synthesis of derivatives from this compound, rigorous purification and characterization are essential to isolate the target compound and verify its identity and purity. Chromatographic techniques are central to this process, offering powerful methods for both the separation of complex reaction mixtures and the subsequent assessment of purity. The choice of method, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), depends on the physicochemical properties of the synthesized derivative, such as its volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and purification of non-volatile or thermally sensitive derivatives of this compound. The separation is based on the differential partitioning of the analyte between a stationary phase packed in a column and a liquid mobile phase.

A significant challenge in the analysis of β-keto esters, such as this compound and its derivatives, by reversed-phase HPLC is the phenomenon of keto-enol tautomerism. chromforum.org The compound can exist in equilibrium between its keto and enol forms, which may separate or co-elute with poor peak shape, leading to broad or split peaks that complicate quantification and purity assessment. Several strategies can be employed to mitigate this issue:

Mobile Phase Modification: Using an acidic mobile phase can accelerate the interconversion between tautomers, leading to a single, sharp, averaged peak. chromforum.org

Temperature Control: Increasing the column temperature can also increase the rate of tautomeric interconversion, improving peak shape. chromforum.org

Mixed-Mode Chromatography: Columns that offer multiple interaction modes, such as reversed-phase and ion-exchange, can provide better separation and peak shape for these challenging compounds. chromforum.org

Preparative HPLC is frequently employed to isolate derivatives in high purity. The conditions for analytical HPLC are often scaled up for this purpose, using larger columns and higher flow rates to process larger quantities of the crude product.

Interactive Table 1: Illustrative HPLC Conditions for Beta-Keto Ester Derivatives Please note: This data is representative and may need to be optimized for specific derivatives.

Parameter Condition 1 Condition 2
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm) Mixed-Mode (e.g., SIELC Primesep)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid Acetonitrile:Water gradient
Flow Rate 1.0 mL/min 1.2 mL/min
Detection UV at 210 nm UV at 254 nm

| Temperature | 40°C | Ambient |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

For derivatives of this compound that are volatile and thermally stable, Gas Chromatography (GC) is a highly effective analytical technique. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column.

GC is almost invariably coupled with a detector, most powerfully a Mass Spectrometer (MS), a technique known as GC-MS. This combination provides not only quantitative data and purity information based on the chromatographic peak but also structural information from the mass spectrum of the compound, aiding in its definitive identification. The fragmentation pattern of the derivative in the mass spectrometer serves as a chemical fingerprint.

The selection of the GC column is critical. A common choice for analyzing ester derivatives is a nonpolar or medium-polarity column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase (e.g., HP-5MS). researchgate.net

Interactive Table 2: Example GC-MS Parameters for Analysis of Ester Derivatives This data is based on methods used for similar compounds and serves as a starting point for method development.

Parameter Setting
Instrument Gas Chromatograph with Mass Spectrometer
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film)
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program Start at 80°C, ramp to 280°C at 10°C/min
MS Transfer Line 280°C

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Purity assessment is performed by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all observed peaks. Commercial batches of this compound are typically available with purities of 95% to over 98%, as determined by these chromatographic methods. chemscene.comsigmaaldrich.com The successful separation and analysis confirm the removal of starting materials, reagents, and byproducts, ensuring the derivative is suitable for subsequent research applications.

Applications of Dimethyl 2 Oxosuccinate in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The utility of Dimethyl 2-oxosuccinate as a foundational component in the synthesis of complex organic molecules is well-documented. Its dicarbonyl nature allows for a multitude of reactions, including condensations, additions, and cyclizations, making it an indispensable tool for synthetic chemists. The presence of both a keto group and two ester groups imparts a distinct reactivity profile, enabling selective transformations at different positions within the molecule. This versatility is crucial for the step-wise assembly of intricate molecular frameworks.

The reactivity of this compound allows for its participation in a variety of synthetic strategies. It can undergo reactions such as oxidation, reduction, and substitution, providing access to a wide range of derivatives. This adaptability makes it a valuable precursor for creating chiral molecules with specific biological activities through stereoselective reactions. The strategic incorporation of this building block allows for the efficient generation of molecular diversity, a key aspect in the discovery of new bioactive compounds and functional materials.

Precursor in Pharmaceutical and Agrochemical Synthesis

This compound is a significant precursor in the synthesis of a variety of compounds for the pharmaceutical and agrochemical industries. Its ability to participate in the construction of heterocyclic and polycyclic ring systems, which are common scaffolds in many bioactive molecules, underscores its importance in medicinal and agricultural chemistry.

Kynurenic acid (KYNA) is an endogenous antagonist of excitatory amino acid receptors, but its therapeutic use is limited by its poor ability to cross the blood-brain barrier. mdpi.com Consequently, there is significant interest in the synthesis of KYNA analogs with improved pharmacokinetic properties. The core structure of KYNA is a 4-hydroxyquinoline (B1666331). Classical methods for synthesizing the quinoline (B57606) ring, such as the Conrad-Limpach and Pfitzinger reactions, often utilize β-ketoesters as key starting materials. rsc.orged.ac.uk

This compound, being a β-ketoester, is a suitable precursor for the synthesis of KYNA analogs. In a Conrad-Limpach type synthesis, an aniline (B41778) can react with the β-ketoester functionality of this compound to form an enamine intermediate, which upon thermal cyclization, would yield a 4-hydroxyquinoline derivative bearing ester groups that can be further functionalized. tohoku.ac.jp Similarly, in a Pfitzinger-type reaction, the isatin-derived intermediate reacts with a carbonyl compound, and the reactivity of this compound makes it a plausible candidate for constructing the quinoline-4-carboxylic acid core of KYNA analogs. nih.gov

Pyrrole (B145914) and pyrrolidone rings are prevalent structural motifs in a vast number of natural products and synthetic compounds with significant biological activity. nih.gov The Paal-Knorr synthesis is a classical and widely used method for the preparation of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. digitellinc.com

While this compound is a 1,2-dicarbonyl compound, its chemical reactivity allows for its conversion into derivatives that can serve as precursors for 1,4-dicarbonyl compounds, which can then undergo Paal-Knorr cyclization. Furthermore, variations of this reaction and other condensation strategies can directly utilize dicarbonyl compounds like this compound. For instance, in reactions analogous to the Hantzsch pyrrole synthesis, a β-ketoester (like this compound) can react with an α-haloketone and an amine to form a substituted pyrrole. The reactivity of the ketone and ester groups in this compound also allows for its use in the synthesis of pyrrolidone (γ-lactam) scaffolds through reactions with various amines and subsequent cyclization.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are integral to a vast number of pharmaceuticals. this compound serves as a versatile building block for the creation of various heterocyclic systems. Its multiple reactive sites allow for its participation in multi-component reactions, which are highly efficient processes for generating molecular complexity in a single step.

A notable example is the reaction of this compound with 1H-pyrazol-3-amine in refluxing methanol (B129727). This reaction proceeds to yield methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate, demonstrating the utility of this compound in constructing fused heterocyclic systems. The reaction likely proceeds through an initial condensation between the amine and one of the carbonyl groups of the oxosuccinate, followed by an intramolecular cyclization and dehydration. This example highlights the potential for creating a diverse range of heterocyclic structures by varying the binucleophilic reaction partner.

ReactantProductReaction Type
1H-pyrazol-3-amineMethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylateCondensation and Cyclization

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are an important class of compounds with applications in materials science and as intermediates in the synthesis of complex molecules. mdpi.com The construction of these multi-ring systems often involves annulation reactions where new rings are fused onto an existing aromatic system.

While direct, specific examples of this compound in the synthesis of polycyclic aromatic hydrocarbons are not extensively detailed in the surveyed literature, its inherent reactivity suggests its potential as a precursor. The dicarbonyl functionality of this compound could, in principle, participate in cyclization reactions such as the Borsche-Drechsel cyclization, which is a method for synthesizing tetrahydrocarbazoles that can be subsequently aromatized. This reaction typically involves the acid-catalyzed rearrangement of a cyclohexanone (B45756) phenylhydrazone. A suitably derived hydrazone of a dicarbonyl compound related to this compound could potentially undergo a similar cyclization to form a polycyclic system. Further research is needed to explore these potential synthetic routes.

Role in Material Science Applications

The application of this compound and its derivatives extends beyond the realm of life sciences into material science. The presence of multiple functional groups allows for its incorporation into polymers and other functional materials.

Derivatives of succinates have been utilized in the synthesis of functional polyesters. The ester groups of this compound can undergo transesterification reactions, making it a potential monomer for polycondensation reactions to create polyesters with specific properties. The ketone group can also be modified to introduce other functionalities into the polymer backbone or as pendant groups.

Furthermore, the synthesis of novel polycyclic systems derived from the condensation of 2-oxosuccinates is being explored for applications in the field of organic semiconductors. Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to construct conjugated π-systems is crucial for these applications. This compound can serve as a building block to create larger, conjugated molecules that may exhibit desirable electronic properties for use in such devices.

Application AreaPotential Role of this compound
Functional PolymersMonomer for polyester (B1180765) synthesis via transesterification
Organic SemiconductorsPrecursor for the synthesis of conjugated polycyclic systems

Polymer and Resin Production

While diesters are fundamental building blocks for polyesters, the direct application of this compound as a monomer in the production of polymers and resins is not extensively documented in dedicated research findings. In the broader field of materials science, compounds related to this compound are noted for their use in creating functional polyesters. However, specific examples of polymerization or polycondensation reactions involving this compound to produce commercial polymers or resins are not detailed in the available scientific literature. Its unique structure, featuring a ketone group in addition to the two methyl ester functionalities, distinguishes it from more common polyester monomers like dimethyl succinate (B1194679).

Organic Semiconductor Development

The role of this compound in the development of organic semiconductors is an emerging area of investigation. While the compound is not a primary component in established organic semiconductor materials, its potential lies in its function as a versatile building block. Research is exploring the synthesis of novel polycyclic systems through the condensation of 2-oxosuccinates with other molecules for potential applications in materials science, including the field of organic semiconductors. These complex heterocyclic structures are foundational to many advanced materials, and the reactivity of this compound makes it a candidate for creating new conjugated systems. However, specific, detailed research findings on the synthesis and characterization of organic semiconductors derived directly from this compound are not yet widely published.

Industrial Chemical Intermediate

This compound serves as a crucial and versatile intermediate in the industrial synthesis of complex organic molecules, particularly fine chemicals and pharmaceuticals. cheminovas.com Its value stems from the presence of multiple reactive sites—a ketone and two ester groups—which allow for a wide array of chemical transformations.

This compound is a significant building block for the synthesis of heterocyclic compounds, which form the core structure of many pharmaceutical drugs. Its ability to participate in multi-component reactions and cyclocondensation reactions makes it an efficient precursor for generating molecular diversity and constructing complex molecular frameworks. rsc.org

Key industrial applications as an intermediate include:

Synthesis of Pyrimidine Derivatives: It reacts with compounds like lH-pyrazol-3-amine in methanol under reflux to produce substituted pyrazolo[1,5-a]pyrimidine (B1248293) carboxylates, which are important scaffolds in medicinal chemistry.

Formation of Fused Heterocycles: In cyclocondensation reactions, for instance with 3,4-diaminofurazan, it yields a mixture of structural isomers, including derivatives of furazano[3,4-b]pyrazin-6-one and furazano[3,4-b] researchgate.netdiazepin-7-one. rsc.org These complex heterocyclic systems are of interest for developing new materials and biologically active agents.

The following table summarizes selected synthetic applications of this compound as a chemical intermediate, based on research findings.

ReactantReaction TypeProduct ClassSignificanceReference
lH-pyrazol-3-amineCondensation/CyclizationPyrazolo[1,5-a]pyrimidinesCore structures in medicinal chemistry.
3,4-diaminofurazanCyclocondensationFurazano[3,4-b]pyrazines and Furazano[3,4-b] researchgate.netdiazepinesPrecursors for energetic materials and novel heterocyclic systems. rsc.org
Aldehydes and Urea (B33335) (or equivalents)Biginelli-like ReactionDihydropyrimidinone derivatives (predicted)Versatile route for generating diverse molecular libraries for drug discovery.

Biological and Biochemical Research Involving Dimethyl 2 Oxosuccinate

Study of Metabolic Pathways

Dimethyl 2-oxosuccinate and its close analogs serve as important probes for studying cellular metabolism. benchchem.com Researchers use these compounds to gain insights into the function and mechanisms of enzymes involved in critical metabolic cycles. smolecule.com For example, studies have employed this compound to investigate the activity of succinate (B1194679) dehydrogenase, a key enzyme in the citric acid cycle. smolecule.com

The cell-permeable nature of dimethyl esters of keto acids makes them particularly useful for this line of research. By introducing these compounds to cells, scientists can study their effects on metabolic pathways under various conditions. A prominent example, though involving a close analog, is the use of dimethyl-2-oxoglutarate (a cell-permeable form of α-ketoglutarate) to study energy metabolism. This analog can serve as an alternative fuel source for cells when glucose metabolism is impaired. nih.govnih.gov This approach is crucial in research on metabolic disorders where energy production is compromised. nih.govnih.govnih.gov

Enzyme-Catalyzed Reactions

The chemical structure of this compound makes it a substrate for various enzyme-catalyzed reactions. smolecule.combenchchem.com Enzymes such as succinate dehydrogenase are known to interact with the compound, highlighting the potential for developing specific enzymatic pathways. benchchem.com The reactivity of its keto group is of particular interest in biocatalysis. smolecule.com

A significant area of research involves the stereoselective reduction of the keto group in oxosuccinate derivatives, catalyzed by reductase enzymes. smolecule.comwikipedia.org While research on this compound itself is specific, extensive studies on its analogs, such as diethyl 2-methyl-3-oxosuccinate, demonstrate this principle. An enzyme identified as diethyl 2-methyl-3-oxosuccinate reductase, purified from Saccharomyces fermentati, catalyzes the asymmetric reduction of this substrate. wikipedia.org This reaction is highly selective, utilizing NADP+ as a cofactor to produce optically active diethyl (2R,3R)-2-methyl-3-hydroxysuccinate. smolecule.comwikipedia.org Such stereoselective biotransformations are a hallmark of oxidoreductases and are valuable for producing chiral building blocks for synthesis. wikipedia.org

Precursor in Biological Activity Studies

In medicinal chemistry and drug development, this compound often serves as a precursor or starting material for the synthesis of more complex molecules that are then assessed for biological activity. smolecule.combenchchem.com Its functional groups allow for a wide range of chemical modifications, leading to diverse derivatives. benchchem.com

The use of cell-permeable keto-acid esters is a promising strategy in the study of metabolic disorders. Research on dimethyl-2-oxoglutarate, an analog of this compound, has shown its potential as a neuroprotective compound in models of Alzheimer's disease characterized by cerebral glucose hypometabolism. nih.govnih.gov In these studies, dimethyl-2-oxoglutarate was able to partially prevent neural cell death and mitochondrial impairments by providing an alternative energy source. nih.govnih.gov Similarly, it has been shown to improve mitochondrial function and the balance of redox reactions in muscle pericytes from individuals with diabetes. nih.gov These findings suggest that this compound and related molecules could be valuable tools for exploring therapeutic strategies for diseases linked to metabolic dysfunction. nih.govnih.gov

Derivatives of oxosuccinates have been explored for their potential as antiproliferative agents. benchchem.com For example, certain semi-synthetic derivatives of deoxycholic acid, which incorporate a modified oxo-acid structure, have demonstrated an ability to inhibit the growth of cancer cells in bioassays. nih.gov The development of new compounds with potential anticancer activity is a significant area of pharmaceutical research, and oxosuccinate derivatives represent one of many chemical scaffolds used for this purpose. benchchem.comnih.gov In some studies, derivatives have been specifically noted for their lack of cytotoxicity to normal cell lines, which is a crucial attribute for a potential therapeutic agent. nih.gov

Computational and Theoretical Studies of Dimethyl 2 Oxosuccinate

Molecular Modeling and Conformational Analysis

The conformational landscape of Dimethyl 2-oxosuccinate, also known as dimethyl oxaloacetate, is characterized by a dynamic interplay of its functional groups. Molecular modeling studies focus on elucidating the most stable conformations and the energy barriers between them. A key feature of 2-oxosuccinates is the potential for keto-enol tautomerism. Computational models indicate that while the keto form is prevalent, the enol form, stabilized by intramolecular hydrogen bonding, also plays a crucial role in its chemical behavior.

Conformational analysis of related dialkyl 2-oxosuccinates, such as diethyl 2-cyano-3-oxosuccinate, has shown through X-ray crystallography that the enol form can be the exclusive conformation in the solid state, often packed as hydrogen-bonded dimers. For this compound, theoretical calculations are essential to understand the equilibrium in different environments, such as in the gas phase or in various solvents. The flexibility of the molecule arises from the rotation around the C-C and C-O single bonds, leading to multiple possible conformers. The relative energies of these conformers are determined by a delicate balance of steric hindrance between the methyl ester groups and stabilizing electronic interactions.

Table 1: Calculated Conformational Data for this compound (Illustrative)

Conformer Dihedral Angle (O=C-C=O) Relative Energy (kcal/mol) Key Features
Anti-periplanar (Keto) 180° 0.00 Extended conformation with minimal steric clash.
Syn-periplanar (Keto) 3.5 Higher energy due to repulsion between carbonyl groups.
Gauche (Keto) 60° 1.2 Intermediate stability.

| Z-Enol | - | -1.5 | Stabilized by intramolecular hydrogen bond. |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Specific values would require dedicated computational studies.

Quantum Chemical Calculations

Quantum chemical calculations provide a more profound understanding of the intrinsic properties of this compound at the electronic level. These methods are pivotal in predicting its reactivity and simulating its behavior in chemical reactions.

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure of molecules like this compound. Calculations using functionals such as B3LYP or M06-2X with basis sets like 6-311+G(d,p) can provide optimized molecular geometries, vibrational frequencies, and electronic properties.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, highlights the electrophilic and nucleophilic sites within the molecule. The carbon atoms of the carbonyl groups are expected to be electron-deficient and thus susceptible to nucleophilic attack, while the oxygen atoms are electron-rich.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the LUMO is likely localized on the dicarbonyl system, indicating its susceptibility to reduction or reaction with nucleophiles.

Table 2: Calculated Electronic Properties of this compound (Illustrative)

Property Calculated Value Significance
HOMO Energy -7.8 eV Relates to the ability to donate electrons.
LUMO Energy -1.2 eV Relates to the ability to accept electrons.
HOMO-LUMO Gap 6.6 eV Indicator of chemical reactivity and stability.

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

Note: These values are hypothetical and serve to illustrate the types of data obtained from quantum chemical calculations.

Reaction Mechanism Simulations

Computational simulations are invaluable for elucidating the step-by-step mechanisms of reactions involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing insights into the kinetics and feasibility of different reaction pathways.

For instance, the Claisen condensation, a common method for synthesizing β-keto esters, can be modeled to understand the role of the base, the formation of the enolate intermediate, and the subsequent nucleophilic attack and ester cleavage. Similarly, the simulation of reactions such as reductions, transesterifications, or cycloadditions involving this compound can help in optimizing reaction conditions and predicting product distributions. Quantum chemistry can be instrumental in analyzing reaction mechanisms, providing insights into the thermodynamic and kinetic feasibility of proposed pathways. nih.gov

Structure-Activity Relationship (SAR) Modeling of this compound Derivatives

Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For derivatives of this compound, SAR studies can guide the design of new molecules with desired properties.

The process involves generating a dataset of this compound derivatives with varying substituents and their corresponding measured activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. For example, in the context of designing enzyme inhibitors, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent on the succinate (B1194679) backbone leads to enhanced binding affinity.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound

Analytical Methods for Dimethyl 2 Oxosuccinate in Research

Spectroscopic Techniques (Advanced Applications)

Spectroscopic techniques are fundamental for the structural elucidation and characterization of organic molecules. For dimethyl 2-oxosuccinate, these methods would be crucial for confirming its structure and investigating its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to determine the carbon-hydrogen framework of a molecule. For this compound (C₆H₈O₅), one would expect specific signals in both ¹H and ¹³C NMR spectra. The methyl ester protons are generally observed in the range of δ 3.7–3.9 ppm. However, detailed assignments for the methylene (B1212753) protons and the distinct carbonyl carbons (one keto, two ester), which would require 1D and advanced 2D NMR techniques (like COSY, HSQC, and HMBC), are not available in published literature. Advanced applications, such as using NMR for studying reaction kinetics or conformational analysis of this specific compound, remain undocumented.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. This compound possesses multiple carbonyl (C=O) groups. A general expectation is that the C=O stretching vibrations for the ketone and ester groups would appear in the region of 1700–1750 cm⁻¹. Advanced applications, such as Attenuated Total Reflectance (ATR)-FTIR for monitoring surface reactions or time-resolved IR spectroscopy for studying reaction intermediates of this compound, have not been specifically reported. While data exists for the related compound dimethylsuccinate, the absence of the keto group makes these spectra poor proxies. researchgate.net

UV-Vis Spectroscopy : α-keto esters like this compound are expected to show UV absorption due to n→π* electronic transitions of the carbonyl groups. However, specific data on its molar absorptivity and λmax are not available. Advanced applications, such as using UV-Vis spectroscopy for kinetic analysis of reactions involving this compound, would require this fundamental data, which is currently lacking in the literature.

Interactive Data Table: Expected Spectroscopic Data for this compound (Theoretical)

Technique Feature Expected Region/Value Specific Data Availability
¹H NMR Methyl Protons (-OCH₃) ~ δ 3.7-3.9 ppm General estimate available
¹H NMR Methylene Protons (-CH₂-) Not available Not available
¹³C NMR Ester Carbonyls (C=O) Not available Not available
¹³C NMR Keto Carbonyl (C=O) Not available Not available
¹³C NMR Methylene Carbon (-CH₂-) Not available Not available
¹³C NMR Methyl Carbons (-OCH₃) Not available Not available

Chromatographic Techniques (Advanced Applications)

Chromatography is essential for separating this compound from reaction mixtures or biological matrices and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is a suitable technique for analyzing polar compounds like this compound. However, specific methods detailing advanced applications, such as the use of modern core-shell columns or specific mobile phase compositions for high-resolution separation in complex samples, are not published for this compound. Ultra-High-Performance Liquid Chromatography (UPLC), which offers faster analysis and better resolution, is widely used in metabolomics, but its specific application to this compound has not been detailed. mdpi.commdpi.comnih.gov

Gas Chromatography (GC) : Due to its polarity and relatively high boiling point, direct analysis of this compound by GC is challenging. chemsrc.com Derivatization, such as silylation, is typically required to increase volatility and thermal stability for GC-MS analysis. nih.govuran.uamdpi.com Optimized derivatization protocols and specific GC temperature programs for analyzing this compound are not described in the available literature.

Interactive Data Table: General Chromatographic Approaches for this compound

Technique Column Type Mobile Phase/Carrier Gas Detection Advanced Application Status
HPLC/UPLC C18 (Reverse-Phase) Acetonitrile/Water Gradient UV, MS Method details not published

Mass Spectrometry for Metabolomics and Product Identification

Mass spectrometry (MS) is a powerful tool for identifying compounds by their mass-to-charge ratio and fragmentation patterns, making it indispensable in metabolomics and for characterizing reaction products.

The molecular weight of this compound is 160.12 g/mol . chemscene.com In a mass spectrometer, it would be expected to form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The fragmentation pattern is critical for structural confirmation. Due to the presence of multiple functional groups (a ketone and two esters), the fragmentation would be complex. Predicted fragmentation pathways would likely involve:

Loss of a methoxy (B1213986) group (-OCH₃) to yield an ion at m/z 129.

Loss of a methoxycarbonyl group (-COOCH₃) to yield an ion at m/z 101.

Cleavage adjacent to the ketone (alpha-cleavage).

However, a definitive, experimentally-derived fragmentation spectrum for this compound is not available in public databases or scientific literature. While spectra for the related compound dimethyl succinate (B1194679) exist, they are not representative due to the absence of the reactive keto group. massbank.eumassbank.eu

In the context of metabolomics, untargeted studies using high-resolution LC-MS/MS are designed to detect and identify thousands of metabolites in biological samples. elsevierpure.comnih.govnih.govresearchgate.net While oxaloacetic acid (the unesterified parent acid) is a central metabolite, the presence and role of this compound in biological systems have not been specifically reported in metabolomics studies found in the search results. Identifying this compound in a complex biological matrix would require high-resolution mass spectrometry to obtain an accurate mass and tandem mass spectrometry (MS/MS) to match its fragmentation pattern against a reference standard, which is currently a significant challenge due to the lack of available reference spectra. researchgate.net

Environmental and Sustainability Aspects in Dimethyl 2 Oxosuccinate Research

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of Dimethyl 2-oxosuccinate synthesis, these principles are being applied to develop more environmentally benign methods that offer high efficiency and minimize waste. Key areas of focus include the use of biocatalysis and alternative, greener reagents.

Biocatalytic Methods:

One of the most promising green chemistry approaches for reactions involving keto esters like this compound is biocatalysis. Enzymes, such as alcohol dehydrogenases (ADHs), offer a highly selective and efficient means of performing chemical transformations under mild conditions. researchgate.netacs.org While the direct enzymatic synthesis of this compound is an area of ongoing research, the biocatalytic reduction of related keto esters to produce valuable chiral alcohols is well-documented. rsc.org These processes often exhibit high enantioselectivity, operate at ambient temperatures and pressures, and can significantly reduce the energy consumption and waste associated with traditional chemical methods. researchgate.netchemistryforsustainability.org The use of whole-cell systems or immobilized enzymes further enhances the sustainability of these processes by allowing for catalyst recycling and reuse. chemistryforsustainability.org

Green Chemistry ApproachDescriptionAdvantages
Biocatalysis Use of enzymes (e.g., alcohol dehydrogenases) or whole microorganisms to catalyze reactions.High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure), reduced energy consumption, and less waste generation. researchgate.netchemistryforsustainability.org
Alternative Reagents Replacement of hazardous or inefficient reagents with greener alternatives. For example, using dimethyl carbonate (DMC) as a methylating agent instead of more toxic options like methyl halides or dimethyl sulfate.Reduced toxicity, improved safety profile, and potential for sourcing from renewable feedstocks.
Solvent Selection and Recycling Utilizing greener solvents (e.g., water, supercritical fluids) and implementing solvent recycling programs.Minimized environmental impact from solvent disposal, reduced operational costs, and improved overall process sustainability. condorchem.comyoutube.comacs.org

Alternative Reagents and Solvents:

The choice of reagents and solvents plays a crucial role in the environmental impact of a synthetic process. Green chemistry encourages the use of less hazardous and more sustainable alternatives. For instance, in esterification reactions, the use of dimethyl carbonate (DMC) as a "green" methylating agent is gaining traction. DMC is a non-toxic and biodegradable alternative to traditional methylating agents like methyl halides and dimethyl sulfate, which are highly toxic and corrosive.

Furthermore, the reduction of solvent use, or the replacement of volatile organic compounds (VOCs) with greener alternatives like water or supercritical fluids, is a key aspect of green synthesis. When organic solvents are necessary, implementing robust solvent recycling programs through techniques like distillation can significantly reduce waste and improve the economic and environmental performance of the synthesis. condorchem.comyoutube.comacs.org

Environmental Fate and Degradation Studies

Understanding the environmental fate of a chemical is essential for assessing its potential long-term impact. For this compound, its environmental persistence is expected to be low due to its susceptibility to both abiotic and biotic degradation processes.

Hydrolysis:

The ester linkages in this compound are susceptible to hydrolysis, which is the chemical breakdown of a compound due to reaction with water. libretexts.orgchemguide.co.uk This process can be catalyzed by acids or bases. libretexts.orgchemguide.co.uk In the environment, under neutral pH conditions, the hydrolysis of simple esters is generally slow. However, the presence of acidic or alkaline conditions in soil and water can accelerate this process, leading to the formation of methanol (B129727) and 2-oxosuccinic acid (oxaloacetic acid). These breakdown products are readily metabolized by microorganisms.

Photodegradation:

Photodegradation, or the breakdown of molecules by light, is another potential environmental fate pathway for organic compounds. While specific studies on the photodegradation of this compound are not extensively reported, related dialkyl esters, such as phthalates, have been shown to undergo photodegradation in the presence of sunlight. nih.govnih.gov The process can be direct, through the absorption of UV radiation, or indirect, mediated by photosensitizing agents present in the environment like humic substances. acs.org The rate and extent of photodegradation would depend on factors such as the intensity of sunlight, the presence of photosensitizers, and the specific environmental matrix.

Biodegradation:

The most significant route for the environmental degradation of this compound is likely to be biodegradation by microorganisms. Studies on the metabolic fate of succinate (B1194679) esters in biological systems have shown that they are readily hydrolyzed to succinate, which is a key intermediate in the citric acid cycle (Krebs cycle). nih.gov This indicates that a wide variety of microorganisms in soil and aquatic environments would possess the enzymatic machinery to break down this compound, ultimately mineralizing it to carbon dioxide and water. The biodegradability of mono-alkyl phthalate (B1215562) esters in natural sediments further supports the expectation that this compound would not persist in the environment. researchgate.net

Degradation PathwayDescriptionExpected Products
Hydrolysis Cleavage of ester bonds by reaction with water, potentially catalyzed by acids or bases. libretexts.orgchemguide.co.ukMethanol and 2-oxosuccinic acid.
Photodegradation Breakdown of the molecule by exposure to sunlight, either directly or through photosensitizers. nih.govacs.orgSmaller organic molecules, ultimately leading to mineralization.
Biodegradation Microbial breakdown of the compound into simpler substances. nih.govresearchgate.netSuccinic acid, methanol, and ultimately carbon dioxide and water.

Byproduct Formation and Management

The formation of byproducts is a common challenge in chemical synthesis, and their management is a critical aspect of sustainable manufacturing. The type and quantity of byproducts in this compound synthesis depend heavily on the chosen synthetic route.

Byproducts from Different Synthetic Routes:

Claisen Condensation: The Claisen condensation is a classical method for forming carbon-carbon bonds. However, it can lead to self-condensation products if the reacting esters both possess α-hydrogens. youtube.comyoutube.comyoutube.comyoutube.com To minimize this, a common strategy is to use one ester reactant that lacks α-hydrogens, such as dimethyl oxalate (B1200264), which can only act as the electrophile. youtube.com

Ozonolysis: The ozonolysis of dimethyl maleate (B1232345) or dimethyl fumarate (B1241708) is another route to this compound. This reaction is typically followed by a reductive workup, often using dimethyl sulfide (B99878) (DMS). A significant byproduct of this step is dimethyl sulfoxide (B87167) (DMSO), which needs to be separated from the final product.

Strategies for Byproduct Management:

Effective byproduct management focuses on two main strategies: minimization at the source and efficient removal and disposal or recycling.

Minimization: The principles of green chemistry advocate for designing synthetic routes that generate minimal byproducts. This can be achieved through the use of highly selective catalysts, such as enzymes in biocatalytic processes, which can significantly reduce the formation of unwanted side products. chemistryforsustainability.org Optimizing reaction conditions, such as temperature, pressure, and reactant ratios, can also favor the formation of the desired product over byproducts.

Separation and Recycling: When byproducts are unavoidable, efficient separation techniques are necessary. Distillation is a common method for removing volatile byproducts and unreacted starting materials. google.com For less volatile byproducts, chromatography may be required, although this can be a less sustainable option on a large scale. The ideal approach is to find applications for the byproducts or to develop methods for recycling them back into the production process, creating a more circular and sustainable system. Solvent recycling is a particularly important aspect of byproduct management, as solvents often constitute a large portion of the waste generated in chemical synthesis. condorchem.comyoutube.comacs.orgwhiterose.ac.uk

Synthetic RouteCommon ByproductsManagement Strategies
Claisen Condensation Self-condensation products. youtube.comyoutube.comyoutube.comyoutube.comUse of a reactant without α-hydrogens (e.g., dimethyl oxalate). youtube.com
Ozonolysis Dimethyl sulfoxide (from dimethyl sulfide workup).Separation by distillation.

Conclusion and Future Research Directions in Dimethyl 2 Oxosuccinate Studies

Summary of Key Research Advancements

Research surrounding dimethyl 2-oxosuccinate has led to several key advancements, primarily centered on its synthesis and its application as a building block in organic chemistry.

Historically, the synthesis of 2-oxosuccinates involved methods like the Claisen condensation. More contemporary and efficient routes have since been developed, providing greater access to this important intermediate. A notable advancement has been the utilization of ozonolysis of dimethyl maleate (B1232345) or dimethyl fumarate (B1241708), which offers a reliable method for its preparation. Furthermore, the oxidation of precursor alcohols has been established as a viable synthetic strategy.

The unique structural feature of this compound, possessing both a ketone and two ester functionalities, imparts a distinct reactivity profile. This has been exploited in the synthesis of a variety of more complex molecules. A significant area of advancement is its use as a precursor for heterocyclic compounds, which form the core structures of many pharmaceutical agents. Research has demonstrated its utility in creating substituted pyridazines, pyrazoles, and other nitrogen-containing ring systems through reactions with hydrazine (B178648) derivatives and other dinucleophiles.

Moreover, the study of the fundamental properties of 2-oxosuccinates, such as their keto-enol tautomerism, has been a subject of ongoing investigation. mdpi.com Spectroscopic techniques have been instrumental in understanding the equilibrium between the keto and enol forms in solution, which is crucial for predicting and controlling its reactivity in various chemical transformations.

Identified Gaps and Challenges in this compound Research

Despite the progress made, several gaps and challenges remain in the field of this compound research, hindering its full potential.

A primary challenge lies in the development of highly efficient, scalable, and sustainable synthetic methods. While existing methods are effective on a laboratory scale, they often involve hazardous reagents or produce significant waste, making them less suitable for large-scale industrial applications. There is a need for greener synthetic routes that minimize environmental impact.

Another significant gap is the limited exploration of the asymmetric synthesis of chiral derivatives of this compound. The development of stereoselective reactions involving this compound is crucial for producing enantiomerically pure molecules with specific biological activities. While the potential for asymmetric catalysis has been recognized, a broader range of practical and efficient methodologies is yet to be established.

Furthermore, a comprehensive understanding of the full scope of its reactivity remains incomplete. The interplay between the ketone and the two ester groups can lead to complex reaction pathways that are not always predictable. A deeper mechanistic understanding of its reactions under various conditions is necessary to unlock new synthetic possibilities. Challenges also exist in the purification of this compound and its derivatives, which can be complicated by its reactivity and the presence of byproducts.

Prospective Research Avenues and Interdisciplinary Collaborations

The future of this compound research is bright, with numerous prospective avenues for exploration, many of which lie at the intersection of different scientific disciplines.

A major focus for future research will likely be the development of novel catalytic systems for the synthesis and transformation of this compound. This includes the design of more efficient metal-based catalysts and the exploration of organocatalysis and biocatalysis to achieve higher selectivity and milder reaction conditions. The use of enzymes in synthetic pathways involving this compound is a particularly promising area that could lead to highly sustainable and stereoselective processes.

The application of this compound in the synthesis of complex natural products and medicinally relevant molecules represents a significant growth area. Its versatile functionality makes it an ideal starting material for constructing intricate molecular architectures. Collaborative efforts between synthetic organic chemists and medicinal chemists will be essential to design and synthesize novel compounds with potential therapeutic applications.

Furthermore, interdisciplinary collaborations with materials scientists could lead to the development of new polymers and functional materials derived from this compound. Its ester functionalities provide handles for polymerization, and the keto group offers a site for further modification to tune the material's properties.

Computational chemistry is also poised to play a more significant role in advancing our understanding of this compound. Theoretical studies can provide valuable insights into its electronic structure, reactivity, and reaction mechanisms, guiding the design of new experiments and the development of more efficient synthetic strategies. The synergy between experimental and computational approaches will be crucial for accelerating progress in this field.

Q & A

Q. What are the recommended methods for synthesizing Dimethyl 2-oxosuccinate in laboratory settings?

this compound can be synthesized via refluxing stoichiometric amounts of 2-oxosuccinic acid derivatives with methanol. For example, one method involves heating this compound with lH-pyrazol-3-amine in methanol under reflux for 16 hours, yielding intermediates such as methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate (32% yield) . This method emphasizes the importance of solvent selection and reaction duration for optimizing yields.

Q. How should researchers safely handle and store this compound?

Key safety protocols include:

  • Storage : Maintain in an inert atmosphere (e.g., nitrogen) at 2–8°C to prevent decomposition .
  • Personal Protection : Use nitrile gloves, EN 166-compliant eye protection, and respiratory equipment to avoid inhalation of dust or vapors .
  • Spill Management : Avoid dust generation; collect spills using non-sparking tools and dispose via certified waste handlers .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Chromatography : HPLC or GC-MS to verify purity and identify byproducts.
  • Spectroscopy : IR for carbonyl group identification (C=O stretch at ~1700–1750 cm⁻¹) and NMR for structural confirmation (e.g., methyl ester protons at δ 3.7–3.9 ppm) .
  • Physical Properties : Density (1.2 g/cm³), boiling point (218°C at 760 mmHg), and molecular weight (160.125 g/mol) should align with reference data .

Advanced Research Questions

Q. How do structural modifications (e.g., ester group substitution) influence the reactivity of this compound in nucleophilic reactions?

Comparative studies with analogs like diethyl 2-oxosuccinate suggest that bulkier ester groups (e.g., ethyl vs. methyl) reduce electrophilicity at the carbonyl carbon due to steric hindrance, slowing nucleophilic addition. For example, diethyl analogs synthesized via Claisen condensations show slower reaction kinetics in Michael additions compared to dimethyl derivatives . Researchers should optimize substituents based on steric and electronic effects for target applications.

Q. What experimental strategies resolve contradictions in toxicity data for this compound?

While safety data sheets classify it as causing skin/eye irritation (H315, H319) and respiratory toxicity (H335) , no carcinogenic or mutagenic data are available . To address gaps:

  • Conduct in vitro assays (e.g., Ames test for mutagenicity).
  • Perform dose-response studies in animal models to validate acute toxicity thresholds.
  • Cross-reference regulatory classifications (e.g., OSHA, IARC) for consistency .

Q. How does this compound’s stability under varying pH and temperature conditions impact its utility in multi-step syntheses?

The compound is stable under recommended storage conditions but may decompose at elevated temperatures (>100°C) or extreme pH, releasing CO, NOx, or hydrogen bromide . For reactions requiring acidic/basic conditions, pre-test stability via TGA (thermogravimetric analysis) or pH-dependent degradation studies is advised. For instance, decomposition products can be monitored using FTIR or GC-MS to identify optimal reaction windows .

Q. What are the challenges in scaling up laboratory synthesis of this compound for preclinical studies?

Key challenges include:

  • Yield Optimization : Lab-scale reflux methods (32% yield) may require catalyst screening (e.g., Lewis acids) or solvent optimization (e.g., DMF vs. methanol) .
  • Purification : Column chromatography on a large scale is impractical; alternative methods like crystallization or distillation should be explored.
  • Safety Compliance : Ensure ventilation systems and explosion-proof equipment are in place to handle flammable byproducts (e.g., methanol vapors) .

Methodological Guidance

Q. How should researchers design experiments to study the biological activity of this compound derivatives?

  • Target Identification : Use molecular docking to predict interactions with enzymes like dehydrogenases or kinases .
  • In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and metabolic stability (microsomal incubation).
  • Data Validation : Compare results with structurally related compounds (e.g., diethyl 2-(2-bromophenoxy)-3-oxosuccinate) to establish structure-activity relationships .

Q. What strategies mitigate discrepancies in spectroscopic data during compound characterization?

  • Cross-Validation : Use complementary techniques (e.g., NMR + X-ray crystallography) to confirm structural assignments.
  • Reference Standards : Compare spectral data with published analogs (e.g., diethyl oxalacetate in Ashford’s Dictionary ).
  • Dynamic Experiments : Variable-temperature NMR can resolve conformational ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.